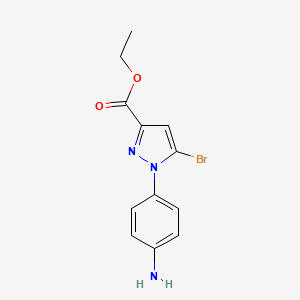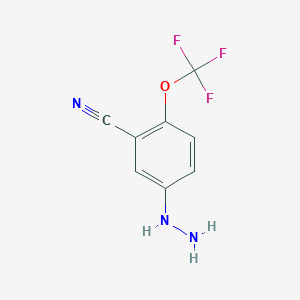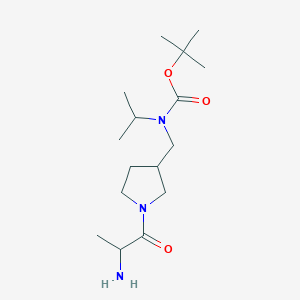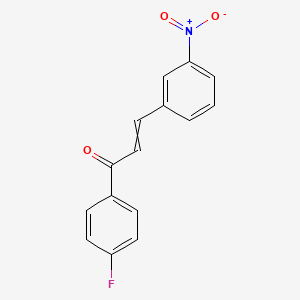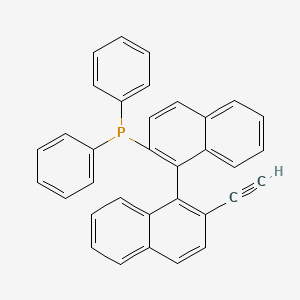![molecular formula C17H27N3O B14786667 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amino alcohol with a suitable reagent to form the pyrrolidine ring . The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides . The final step involves the formation of the amide bond through a coupling reaction between the amine and a carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
化学反应分析
Types of Reactions
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
科学研究应用
Chemistry
In chemistry, (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets .
Medicine
In medicinal chemistry, (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is explored for its potential therapeutic properties. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and functionalization can lead to the development of new materials with desirable properties .
作用机制
The mechanism of action of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group may facilitate binding to receptors or enzymes, leading to a biological response. The amide linkage can also play a role in stabilizing the compound’s interaction with its target .
相似化合物的比较
Similar Compounds
Nornicotine: A pyrrolidine derivative with similar structural features.
(2-Pyrrolidin-1-ylphenyl)methylamine: Another pyrrolidine-based compound with different substituents.
(3-Pyrrolidin-1-ylphenyl)methylamine: Similar in structure but with variations in the substituents.
Uniqueness
What sets (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide apart is its specific combination of the pyrrolidine ring, benzyl group, and amide linkage. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C17H27N3O |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-10-15-8-9-20(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21) |
InChI 键 |
POTNTNYJJFONTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


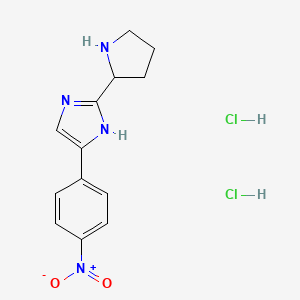
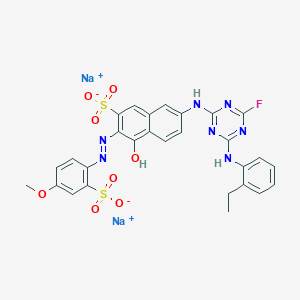
![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)
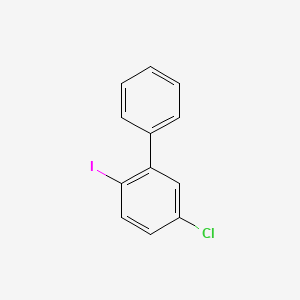
![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)


![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)
